

genetic determinants of aspirin response

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An in-depth technical guide or whitepaper on the core genetic determinants of aspirin response.

Introduction

Aspirin, or acetylsalicylic acid, is a cornerstone of antiplatelet therapy for the prevention of cardiovascular and cerebrovascular ischemic events. Its primary mechanism involves the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets, which in turn blocks the production of thromboxane A2 (TXA2), a potent mediator of platelet aggregation.[1] [2] Despite its widespread use, a significant inter-individual variability in response to aspirin is observed, a phenomenon often termed "aspirin resistance" or "high on-treatment platelet reactivity." [3] This variability can lead to therapeutic failure, increasing the risk of major adverse cardiovascular events.[3]

Emerging evidence strongly suggests that genetic factors play a crucial role in modulating an individual's response to aspirin.[3][4] These genetic determinants can be broadly categorized into polymorphisms affecting:

- Pharmacodynamics: Variations in genes encoding the drug's direct target (e.g., PTGS1 for COX-1) or other proteins involved in platelet activation pathways.
- Pharmacokinetics: Variations in genes responsible for aspirin's absorption, distribution, metabolism, and excretion.[5][6]

This technical guide provides a comprehensive overview of the core genetic determinants influencing aspirin response, details the experimental protocols used to assess this response,

and visualizes the key molecular pathways involved. The content is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, hematology, and cardiovascular medicine.

Key Genetic Determinants of Aspirin Response

Numerous single nucleotide polymorphisms (SNPs) across several genes have been investigated for their association with aspirin resistance. The following tables summarize the quantitative data for some of the most significant and frequently studied genetic variants.

Genes Involved in Pharmacodynamics (Platelet Function)

These genes encode proteins that are part of the complex signaling cascade leading to platelet aggregation.

Gene	SNP	Alleles/ Genotype	Population	Key Finding	Odds Ratio (OR) [95% CI]	p-value	Reference
ITGB3 (GPIIIa)	rs5918 (PIA1/A2)	PIA2 Carrier	Healthy Subjects	Associated with aspirin resistance.	2.36 [1.24, 4.49]	0.009	[7]
P2RY1	1622A>G	G/G Genotype	Stable CAD	Increased risk of inadequate platelet response.	8.5 [1.4, 53.3]	0.022	[8]
TBXA2R	rs1131882	-	CAD	Associated with aspirin resistance.	2.71 [1.08, 6.81]	0.028	[1]
TBXA2R	rs4523	-	CAD	Associated with aspirin resistance.	4.48 [1.81, 11.08]	0.001	[1]
PTGS1 (COX-1)	rs1330344	G Allele	CAD	Associated with aspirin resistance.	1.77 [1.07, 2.92]	0.02	[1]
PEAR1	rs12041331	A Allele	CAD	Associated with reduced	Not Reported	<0.05	[9]

				platelet aggregati on on aspirin.			
ITGA2 (GPIa)	rs112664 3 (807C>T)	T/T Genotyp e	CAD	Associat ed with aspirin resistanc e.	Not Reported	<0.05	[10][11]

Genes Involved in Pharmacokinetics (Aspirin Metabolism)

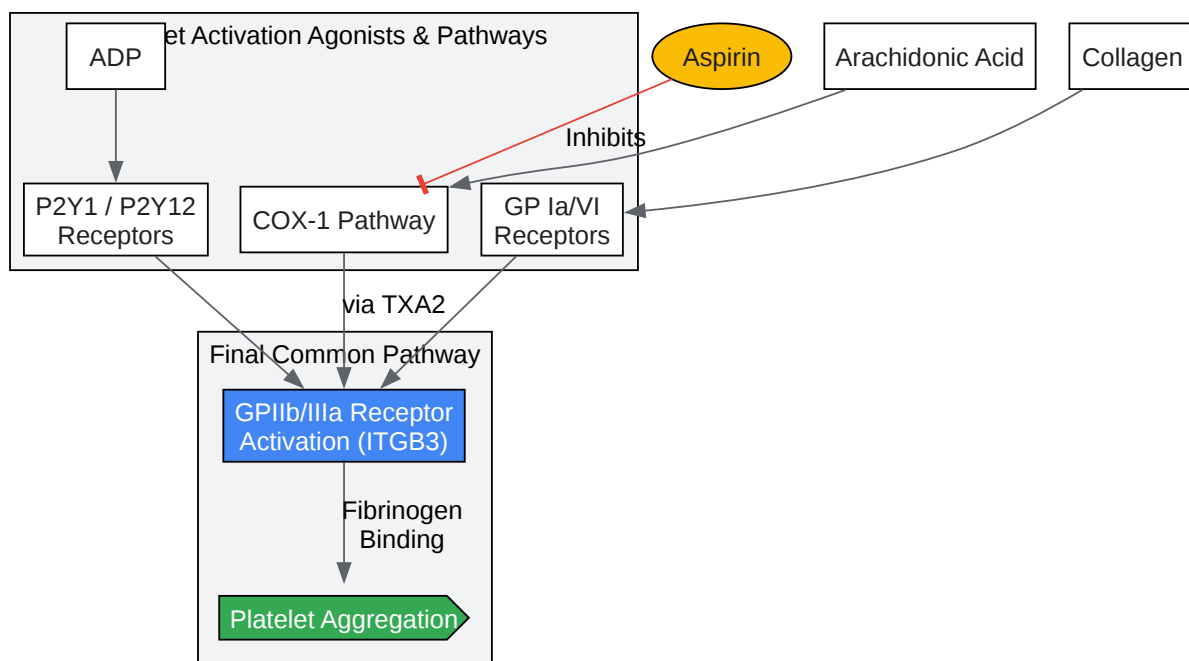
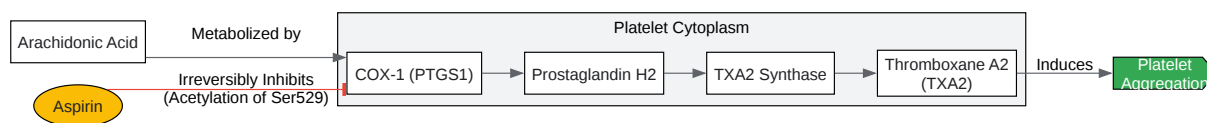
Polymorphisms in these genes can alter the bioavailability and metabolic clearance of aspirin and its active metabolite, salicylic acid.

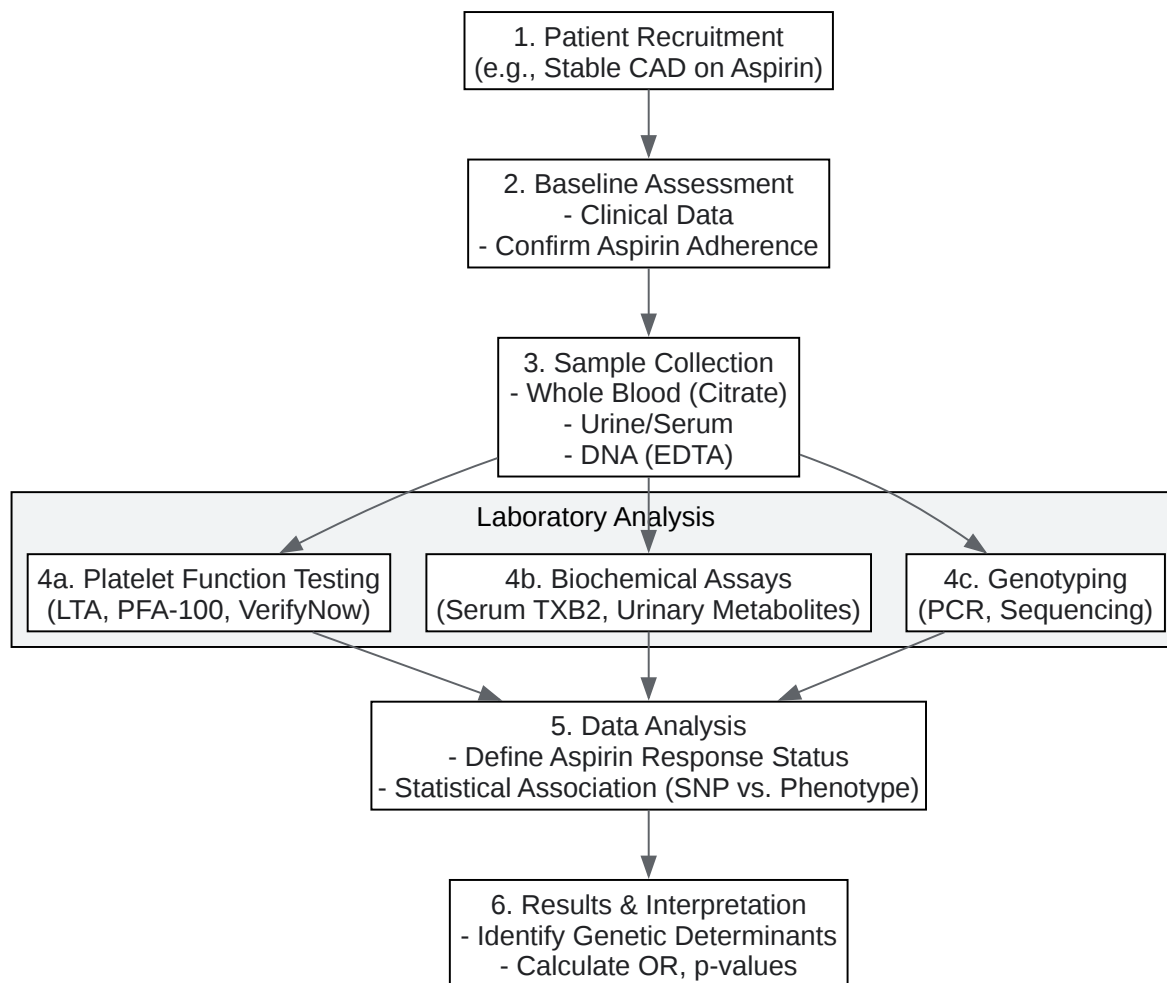
Gene	SNP	Key Finding	Reference
UGT1A6	rs2070959, rs1105879	Major polymorphisms related to aspirin biodisposition.	[5]
CYP2C9	rs1799853, rs1057910	Major polymorphisms related to aspirin biodisposition.	[5]
ACSM2	rs1133607	Major polymorphism related to aspirin biodisposition.	[5]

Signaling Pathways in Aspirin Action and Resistance

Aspirin's antiplatelet effect is primarily mediated through the inhibition of the COX-1/Thromboxane A2 pathway. However, other parallel pathways of platelet activation can

contribute to a diminished aspirin response, and genetic variations can influence the activity of these pathways.





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